7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, pyrazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Mechanism of Action
The mechanism of action of 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities.
Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 4-methylpyrazole are structurally related.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-phenylpyrimidine have similar core structures.
Uniqueness
7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-(2-methylimidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H17N5/c1-16-23-12-13-26(16)21-14-20(18-10-6-3-7-11-18)25-22-19(15-24-27(21)22)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
MIJPXTKKQMYNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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